molecular formula C28H30N2P2 B13776042 (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane

(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane

Cat. No.: B13776042
M. Wt: 456.5 g/mol
InChI Key: CWQVOKGGIVSYHN-ZEQRLZLVSA-N
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Description

(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane typically involves the reaction of (2S,3S)-butane-2,3-diamine with chlorodiphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often in the presence of a suitable reducing agent.

    Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require the presence of a strong nucleophile or electrophile, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines.

Scientific Research Applications

(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane has a wide range of applications in scientific research:

    Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The ligand is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism by which (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane exerts its effects involves coordination to a metal center, forming a chiral complex. This complex can then participate in various catalytic cycles, inducing enantioselectivity in the resulting products. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-1,2-Bis(diphenylphosphino)ethane (DPPE): Another chiral ligand used in asymmetric synthesis.

    (R,R)-1,2-Bis(diphenylphosphino)cyclohexane (DPPX): Known for its high enantioselectivity in hydrogenation reactions.

    (R,R)-1,2-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based ligand with applications in cross-coupling reactions.

Uniqueness

(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane is unique due to its specific chiral environment, which allows for high enantioselectivity in a variety of catalytic reactions. Its versatility and effectiveness in inducing chirality make it a valuable tool in both academic and industrial settings.

Properties

Molecular Formula

C28H30N2P2

Molecular Weight

456.5 g/mol

IUPAC Name

(2S,3S)-2-N,3-N-bis(diphenylphosphanyl)butane-2,3-diamine

InChI

InChI=1S/C28H30N2P2/c1-23(29-31(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30-32(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24,29-30H,1-2H3/t23-,24-/m0/s1

InChI Key

CWQVOKGGIVSYHN-ZEQRLZLVSA-N

Isomeric SMILES

C[C@@H]([C@H](C)NP(C1=CC=CC=C1)C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(C)NP(C1=CC=CC=C1)C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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